molecular formula C7H12F2O B8298877 6,6-Difluoro-5-methyl-5-hexenol

6,6-Difluoro-5-methyl-5-hexenol

Cat. No. B8298877
M. Wt: 150.17 g/mol
InChI Key: QZRAJMJQLBQKOQ-UHFFFAOYSA-N
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Patent
US07273878B2

Procedure details

To 110 ml of tetrahydrofuran, 53 g (0.30 mol) of methyl 6,6-difluoro-5-methyl-5-hexenoate was dissolved, followed by adding 23 g (0.61 mmol) of sodium borohydride, heating the mixture under refluxing and slowly drop-wisely adding 50 ml of methanol. After the end of the drop-wise addition, the reaction liquid was stirred under refluxing for 1 hour, followed by cooling to room temperature, adding water and extracting with diethyl ether. The organic layer was washed with water, dilute hydrochloric acid and a saturated saline solution in this order, followed by drying over anhydrous magnesium sulfate, and concentrating under reduced pressure to obtain 36.5 g (yield: 82%) of 6,6-difluoro-5-methyl-5-hexenol.
Quantity
110 mL
Type
reactant
Reaction Step One
Name
methyl 6,6-difluoro-5-methyl-5-hexenoate
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O1CCCC1.[F:6][C:7]([F:17])=[C:8]([CH3:16])[CH2:9][CH2:10][CH2:11][C:12](OC)=[O:13].[BH4-].[Na+].CO>O>[F:6][C:7]([F:17])=[C:8]([CH3:16])[CH2:9][CH2:10][CH2:11][CH2:12][OH:13] |f:2.3|

Inputs

Step One
Name
Quantity
110 mL
Type
reactant
Smiles
O1CCCC1
Name
methyl 6,6-difluoro-5-methyl-5-hexenoate
Quantity
53 g
Type
reactant
Smiles
FC(=C(CCCC(=O)OC)C)F
Step Two
Name
Quantity
23 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating the mixture
TEMPERATURE
Type
TEMPERATURE
Details
under refluxing
ADDITION
Type
ADDITION
Details
After the end of the drop-wise addition
CUSTOM
Type
CUSTOM
Details
the reaction liquid
TEMPERATURE
Type
TEMPERATURE
Details
under refluxing for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracting with diethyl ether
WASH
Type
WASH
Details
The organic layer was washed with water, dilute hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrating under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(=C(CCCCO)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 36.5 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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